Neopentyl glycol dimethacrylate

Description

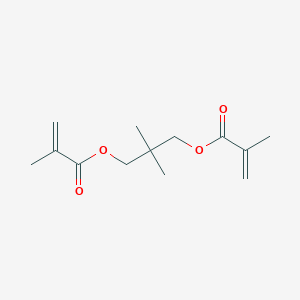

Structure

3D Structure

Properties

IUPAC Name |

[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMPOIOSDXIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30619-19-3 | |

| Record name | Neopentyl glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044867 | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1985-51-9 | |

| Record name | Neopentyl glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Role of NPGDMA in Advanced Polymer Science

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Neopentyl Glycol Dimethacrylate (NPGDMA)

This compound (NPGDMA) stands as a critical difunctional monomer in the field of polymer science. Its unique, sterically hindered neopentyl core imparts exceptional thermal and hydrolytic stability, while the two terminal methacrylate groups provide a robust platform for rapid cross-linking.[1] These attributes make NPGDMA an indispensable component in the formulation of high-performance materials, including UV-curable coatings, adhesives, dental composites, and advanced acrylic resins.[1][2] The monomer's ability to form densely crosslinked polymer networks leads to materials with superior hardness, chemical resistance, low shrinkage, and excellent weathering stability.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core methodologies for synthesizing and purifying NPGDMA. We will delve into the causality behind experimental choices, present validated protocols, and outline the analytical techniques required to verify the final product's identity and purity.

Part 1: Core Synthesis Methodologies for NPGDMA

The industrial preparation of NPGDMA is primarily achieved through two well-established chemical pathways: Direct Esterification and Transesterification . The choice between these methods often depends on factors such as raw material availability, desired purity, and waste stream management.

Method 1: Direct Esterification of Neopentyl Glycol (NPG)

This is the most conventional approach, involving the direct reaction of neopentyl glycol with two equivalents of methacrylic acid.

Reaction Principle & Causality: The reaction proceeds via a classic Fischer-Speier esterification, which is an equilibrium-limited process.[3] To drive the reaction toward the formation of the diester product, the water generated as a byproduct must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation using a water-carrying agent like cyclohexane. The reaction is catalyzed by a strong acid, such as sodium bisulfate, which protonates the carbonyl oxygen of the methacrylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of neopentyl glycol.[3][4]

A critical challenge in this synthesis is preventing the premature polymerization of the methacrylate groups, which are highly reactive at elevated temperatures. Therefore, a polymerization inhibitor, such as hydroquinone or p-methoxyphenol, is an essential component of the reaction mixture.[4] With optimized conditions, this method can achieve ester yields exceeding 94%.[4]

Caption: Transesterification of NPG with Methyl Methacrylate.

Data Presentation: Comparison of Synthesis Routes

| Parameter | Direct Esterification | Transesterification |

| Primary Reactants | Neopentyl Glycol, Methacrylic Acid | Neopentyl Glycol, Methyl Methacrylate |

| Catalyst System | Strong Acid (e.g., NaHSO₄) [4] | Composite (e.g., Carbonate + Thiocyanate) [5] |

| Byproduct | Water (H₂O) | Methanol (CH₃OH) |

| Driving Force | Azeotropic removal of water | Reactive distillation of methanol [5] |

| Inhibitor | Phenolic (e.g., Hydroquinone) [4] | Nitroxide Radical or other types [5] |

| Typical Yield | > 94% [4] | > 99% Purity (post-purification) [5] |

Part 2: Purification of Crude NPGDMA

Regardless of the synthesis method, the crude reaction product is a mixture containing NPGDMA, unreacted starting materials, catalyst, inhibitor, and potential byproducts. Achieving the high purity (>99%) required for most applications necessitates a robust, multi-step purification process. [5] Trustworthiness: The Self-Validating Purification System A trustworthy purification protocol is a self-validating system. Each step is designed to remove a specific class of impurities, and the efficacy of each step is monitored by in-process analytical checks (e.g., GC-MS, TLC) before proceeding to the next. The final product's purity is not just an outcome but a confirmation that the entire sequence has performed as designed.

Experimental Protocol: A Step-by-Step Purification Workflow

The following protocol is based on the transesterification route, which often involves a more complex purification train.

Caption: Multi-step workflow for the purification of NPGDMA.

Step 1: Removal of Excess Methyl Methacrylate

-

Objective: To recover the large excess of volatile MMA from the crude product.

-

Methodology: The reaction product is transferred to a distillation apparatus. The pressure is reduced, and the temperature is gently raised. MMA, having a much lower boiling point than NPGDMA, is distilled off. [4][5]* Causality: Performing this step under reduced pressure is crucial to keep the temperature low, thereby minimizing the risk of thermal polymerization of NPGDMA. The recovered MMA can be purified and recycled into subsequent synthesis batches, improving process economy. [5] Step 2: Removal of Catalyst and Inhibitor

-

Objective: To eliminate non-volatile and ionic impurities.

-

Methodology: After the removal of excess MMA, the concentrated residue is treated to remove the catalyst and inhibitor. This can involve several techniques:

-

Aqueous Washing: The organic residue can be washed with dilute alkaline or acidic solutions to neutralize and extract the catalyst, followed by washes with deionized water to remove residual salts.

-

Filtration/Adsorption: The mixture may be passed through a bed of an adsorbent like activated carbon or silica gel to remove colored impurities and certain types of inhibitors. [6]* Causality: These components must be removed as they can affect the final product's stability, color, and performance in polymerization applications.

-

Step 3: Final High-Vacuum Distillation

-

Objective: To isolate the pure NPGDMA from heavy byproducts and residual impurities.

-

Methodology: The product from Step 2 is subjected to a final distillation under high vacuum. [4][5]* Causality: Vacuum distillation is essential as it significantly lowers the boiling point of NPGDMA, preventing thermal decomposition and polymerization that would occur at its atmospheric boiling point. [6]This step effectively separates the desired monomer from any high-boiling point oligomers or decomposition products, yielding a final product of high purity.

Part 3: Analytical Characterization for Quality Assurance

Verifying the identity, structure, and purity of the synthesized NPGDMA is a non-negotiable final step. A suite of analytical techniques should be employed to provide a comprehensive characterization profile.

| Analytical Technique | Information Provided | Rationale for NPGDMA Characterization |

| ¹H NMR Spectroscopy | Precise molecular structure, proton environment, and purity assessment. | Confirms the formation of the diester by identifying characteristic peaks for the vinyl, methyl, and neopentyl protons and ensures their correct integration ratios. [7][8] |

| FTIR Spectroscopy | Presence of key functional groups. | Verifies the presence of the ester carbonyl (C=O) stretch (~1720 cm⁻¹) and methacrylate C=C stretch (~1638 cm⁻¹), and the absence of the broad O-H stretch from the NPG starting material. [7][9] |

| GC-MS | Purity assessment and identification of volatile impurities. | Provides a quantitative measure of purity and identifies any residual starting materials (NPG, MMA) or low-boiling byproducts. [10] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Determines the onset of thermal degradation, which is a critical parameter for applications involving high-temperature processing. [11][12] |

Conclusion

The synthesis and purification of this compound are well-defined processes that rely on fundamental principles of chemical engineering and organic chemistry. Whether through direct esterification or transesterification, the key to achieving a high-yield, high-purity product lies in carefully controlling reaction equilibria and implementing a rigorous, multi-step purification workflow. The causality-driven approach outlined in this guide—from the selection of catalysts and inhibitors to the use of vacuum distillation—ensures that researchers and developers can reliably produce NPGDMA that meets the stringent quality standards required for advanced polymer applications. The final analytical characterization serves as the ultimate validation of the process, confirming that the material is fit for purpose.

References

- High-Quality this compound for Advanced Polymer Applic

- CN103755565A - Preparation method of this compound.

- CN103755565B - The preparation method of this compound.

- How to remove impurities

- Understanding the Properties and Applications of NPGDMA in Acrylic Resins and Printing Inks. NINGBO INNO PHARMCHEM CO.,LTD..

- Application Notes and Protocols: Synthesis of Neopentyl Glycol Diacryl

- Understanding the Neopentyl Glycol Production Process. Jiuan Chemical.

- Improvement on synthesis and purification process of neopentyl giycol.

- Top Analytical Techniques for Characterizing Custom Polymers. Unknown Source.

- Polymer Analysis/Characterization.

- Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)

- Synthesis and characterization of butyl acrylate-co-poly (ethylene glycol)

- Synthesis and Characterization of PEG Dimethacrylates and Their Hydrogels. Unknown Source.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103755565B - The preparation method of this compound - Google Patents [patents.google.com]

- 5. CN103755565A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. koyonchem.com [koyonchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)-Based Hydrogel for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of butyl acrylate-co-poly (ethylene glycol) dimethacrylate obtained by microemulsion polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Architectonics of a High-Performance Polymer Network

An In-Depth Technical Guide to the Polymerization Mechanism of Neopentyl Glycol Dimethacrylate

This compound (NPGDMA) is not merely another monomer; it is a cornerstone in the formulation of advanced polymer networks. Its unique molecular architecture—a rigid neopentyl core flanked by two reactive methacrylate groups—imparts a combination of thermal stability, chemical resistance, and low viscosity that makes it invaluable across diverse fields, from high-performance coatings and adhesives to dental composites and drug delivery scaffolds.[1][2][3] Understanding its polymerization mechanism is paramount for any scientist or engineer aiming to harness its full potential. This guide moves beyond a simple recitation of reaction steps to provide a causal, field-proven understanding of how to control the formation of poly(NPGDMA) networks, ensuring that every protocol is a self-validating system for achieving desired material properties.

The Core Mechanism: Free Radical Polymerization of a Difunctional Monomer

The polymerization of NPGDMA predominantly proceeds via a free-radical chain-growth mechanism.[4] This process is a cascade of distinct but interconnected events: initiation, propagation, crosslinking, and termination. The bifunctional nature of NPGDMA is the critical feature that distinguishes its polymerization from that of monofunctional methacrylates, leading directly to the formation of a robust, three-dimensional network.[5]

Initiation: The Genesis of Reactivity

The entire process hinges on the generation of highly reactive free radicals. The choice of initiation method is a critical experimental decision, dictated by the application's requirements for cure speed, temperature, and depth of cure.

-

Thermal Initiation: This method relies on the homolytic cleavage of a thermally labile initiator. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BP) are common choices.[6][7] Upon heating, the weak central bond in these molecules breaks, yielding two free radicals. This method is favored for bulk polymerization where temperature control is feasible. The causality is direct: increasing temperature increases the rate of initiator decomposition, thereby increasing the concentration of primary radicals and accelerating the overall polymerization rate.[7]

-

Photochemical Initiation (Photopolymerization): For applications requiring rapid, on-demand curing, such as dental restorations and 3D printing, UV-initiated photopolymerization is the standard.[8] A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), is added to the formulation. When exposed to UV radiation of a specific wavelength, the photoinitiator absorbs a photon and transitions to an excited state, rapidly decomposing into free radicals.[9] This provides exceptional spatial and temporal control over the curing process.

-

Redox Initiation: To achieve polymerization at ambient temperatures, a two-component redox system is employed. A common pairing is an oxidizing agent like benzoyl peroxide with a reducing agent, typically a tertiary amine such as N,N-dimethyl-p-toluidine (DMPT).[6] The interaction between these two components generates radicals at a significant rate without the need for heat or light. This is the foundational chemistry for many two-part adhesives and self-curing bone cements.[6]

Propagation and Crosslinking: Building the Network

Once initiated, a primary radical attacks the carbon-carbon double bond of a methacrylate group on an NPGDMA molecule. This adds the monomer to the initiator and regenerates the radical at the head of the new, larger molecule. This new macroradical then propagates the chain reaction by attacking another NPGDMA monomer.[4]

The crucial divergence from monofunctional monomers occurs here. After the first methacrylate group reacts, the NPGDMA unit is incorporated into a growing polymer chain, leaving a "pendant" methacrylate group available for further reaction.[7] As the polymerization proceeds, a macroradical on one chain can react with a pendant methacrylate group on another chain. This event, known as crosslinking , links the two polymer chains together.

This crosslinking reaction transforms the system from a collection of linear or branched polymer chains dissolved in monomer (a sol) into a single, covalently bonded, infinite molecular network (a gel). The point at which this transition occurs is the gel point .[9] Beyond the gel point, the viscosity of the system increases exponentially. This rise in viscosity severely restricts the mobility of the large macroradicals, which in turn hinders their ability to find each other and terminate. This phenomenon, known as the Trommsdorff effect or autoacceleration, leads to a dramatic increase in the polymerization rate.[6][7]

Caption: Free-radical polymerization of NPGDMA.

Termination: Concluding the Reaction

Chain growth ceases when two macroradicals react with each other. This can occur through two primary mechanisms:[4]

-

Combination: The two radicals combine to form a single, non-reactive polymer chain.

-

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end.

In densely crosslinked systems like poly(NPGDMA), termination is severely diffusion-limited. Radicals become trapped within the rigidifying network, unable to move and encounter each other.[9] This leads to a population of "trapped" or "persistent" radicals that can remain active long after the initial polymerization conditions have been removed. This has significant implications for the long-term stability and properties of the material.

Controlling the Outcome: Key Parameters and Their Causal Effects

The final properties of the poly(NPGDMA) network are not accidental; they are a direct consequence of the formulation and curing conditions. Understanding these relationships is key to designing materials with tailored performance.

| Parameter | Effect on Polymerization and Network Structure | Causality and Field Insights |

| Initiator Type & Concentration | Higher concentration increases the rate of polymerization but decreases the kinetic chain length, potentially leading to a lower molecular weight between crosslinks.[7][9] | A higher radical flux creates more growing chains simultaneously. These chains have a statistically lower chance of reaching a large size before encountering another radical and terminating or before monomer is depleted locally. This is a critical lever for controlling gelation time. |

| Curing Temperature | Increases the rate of both initiation and propagation. It also enhances polymer chain mobility, which can delay the onset of vitrification (glass transition) and lead to a higher final degree of conversion.[9] | For thermally cured systems, temperature is the primary rate controller. For photopolymers, post-curing with heat is often employed to relax stresses and drive the reaction of remaining pendant groups, thereby enhancing mechanical properties. |

| Monomer Viscosity | NPGDMA has a relatively low viscosity, which facilitates good mixing and high mobility in the early stages of polymerization.[2] | In practice, NPGDMA is often used as a reactive diluent to reduce the viscosity of more viscous monomers (like Bis-GMA in dental composites), improving handling and allowing for higher filler loading.[10] |

| Presence of Inhibitors | Inhibitors (e.g., monomethyl ether hydroquinone, MEHQ) are added to prevent spontaneous polymerization during storage. They create an induction period at the start of polymerization during which they are consumed by the newly formed radicals. | The initiator concentration must be sufficient to overcome the inhibitor before meaningful polymerization can begin. This is a crucial consideration for ensuring consistent cure times in commercial formulations. |

Experimental Protocols for Mechanistic Investigation

To translate theory into practice, rigorous experimental validation is essential. The following protocols provide self-validating systems for characterizing the polymerization of NPGDMA.

Protocol 1: Monitoring Polymerization Kinetics with Real-Time FTIR

This protocol provides a direct measure of monomer conversion by tracking the disappearance of the reactive methacrylate C=C bonds.

Methodology:

-

Sample Preparation: Prepare a mixture of NPGDMA and a suitable photoinitiator (e.g., 0.5 wt% DMPA). For consistency, this should be done in a controlled environment with minimal light exposure.

-

Baseline Spectrum: Place a small drop of the liquid monomer mixture between two salt plates (e.g., KBr) and place it in the sample holder of an FTIR spectrometer. Record an initial spectrum. The key peak to monitor is the methacrylate C=C stretch, typically found around 1635 cm⁻¹.[10] An internal standard peak that does not change during polymerization (e.g., the C=O ester peak at ~1720 cm⁻¹) should also be identified.

-

Initiation and Data Acquisition: While continuously acquiring spectra, expose the sample to a UV light source of appropriate wavelength and intensity.

-

Data Analysis: Calculate the degree of conversion (DC) at each time point using the following formula: DC (%) = [1 - ( (Peak Area C=C)t / (Peak Area C=O)t ) / ( (Peak Area C=C)₀ / (Peak Area C=O)₀ )] x 100 where 't' is the time of irradiation and '₀' is the initial state before irradiation.

-

Validation: The resulting plot of DC vs. Time provides the kinetic profile of the polymerization. The self-validating nature of this protocol comes from the internal standard peak, which corrects for any variations in sample thickness or instrument drift during the experiment.

Caption: Workflow for kinetic analysis via Real-Time FTIR.

Protocol 2: Characterizing Network Structure with Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for probing the viscoelastic properties of the final polymer network, which are directly related to its crosslink structure.

Methodology:

-

Sample Preparation: Fabricate solid, rectangular bars of poly(NPGDMA) by polymerizing the monomer under controlled conditions (e.g., thermal or photocuring in a mold). Ensure complete conversion.

-

DMA Setup: Mount the sample in the DMA instrument, typically using a single cantilever or three-point bending clamp.

-

Temperature Sweep: Perform a temperature sweep experiment. The sample is subjected to a small, oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a constant rate (e.g., 3 °C/min) over a range that includes the material's glass transition.

-

Data Acquisition: The instrument records the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. The ratio E''/E' gives the tan δ.

-

Data Interpretation & Validation:

-

Glass Transition Temperature (Tg): The peak of the tan δ curve is taken as the Tg.[11] This represents the temperature at which the polymer transitions from a rigid, glassy state to a softer, rubbery state. A higher Tg generally indicates a more rigid, highly crosslinked network.

-

Crosslink Density: The storage modulus in the rubbery plateau region (E' at Tg + 40°C) is used to calculate the effective molecular weight between crosslinks (Mc) and the crosslink density (ve) using the theory of rubber elasticity: ve = E' / (3 * R * T) where R is the universal gas constant and T is the absolute temperature in the rubbery region.[11]

-

Validation: By systematically varying a single formulation parameter (e.g., initiator concentration) and observing the corresponding shifts in Tg and rubbery modulus, a direct, causal relationship between synthesis conditions and network structure can be established and validated.

-

| Property Measured by DMA | Structural Interpretation | Typical Values for Dimethacrylate Networks |

| Glass Transition Temp. (Tg) | Reflects the segmental mobility of the polymer chains. Higher crosslinking restricts mobility, leading to a higher Tg. | 100 - 150 °C |

| Rubbery Modulus (E') | Directly proportional to the crosslink density in the rubbery state. A higher modulus indicates a denser network. | 10 - 100 MPa |

| Tan δ Peak Height & Width | The width of the tan δ peak relates to the heterogeneity of the polymer network. A broader peak suggests a wider distribution of chain mobilities.[9] | Varies significantly with network homogeneity. |

Applications in Drug Development

The precise control afforded over the polymerization of NPGDMA is particularly relevant to the field of drug development. Its biocompatibility and tunable properties make it an excellent candidate for creating polymer-based drug delivery systems.[5]

-

Controlled Release: NPGDMA can be copolymerized with other monomers to create hydrogels. The crosslink density of these hydrogels, which can be precisely controlled as described above, dictates the mesh size of the network. This mesh size governs the diffusion rate of an entrapped therapeutic agent, allowing for tunable, sustained-release formulations.[12]

-

Biomedical Devices: The robust mechanical properties and stability of poly(NPGDMA) make it suitable for use in biomedical devices and implants, such as porous bone grafts where it can form a stable scaffold for tissue regeneration.

Conclusion

The polymerization of this compound is a classic example of network formation via free-radical polymerization. Its true value, however, lies not in the simplicity of the mechanism but in the high degree of control that can be exerted over the final network structure and properties. By carefully selecting the initiation system and controlling the reaction conditions, researchers and developers can precisely tailor the material's performance. The experimental protocols outlined in this guide provide the necessary tools to validate these relationships, enabling the rational design of advanced materials for demanding applications in science and medicine.

References

-

Jiuan Chemical. Neopentyl Glycol Diacrylate Properties: A Comprehensive Overview. Jiuan Chemical. Available from: [Link]

-

MIT OpenCourseWare. Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. MIT. Available from: [Link]

-

Stansbury, J.W., & Dickens, S.H. (2011). Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. National Institutes of Health. Available from: [Link]

-

PubMed. Dimethacrylate Network Formation and Polymer Property Evolution as Determined by the Selection of Monomers and Curing Conditions. PubMed. Available from: [Link]

-

Otsuka Chemical Co., Ltd. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Available from: [Link]

-

Warren, N.J., et al. (2014). RAFT Dispersion Polymerization of 2‑Hydroxyethyl Methacrylate in Non-polar Media. ScienceOpen. Available from: [Link]

- Google Patents. CN103755565A - Preparation method of this compound. Google Patents.

-

Gajewski, V., et al. (2012). A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. MDPI. Available from: [Link]

-

Sinomer. PO2-NPGDA - Propoxylated Neopentyl Glycol Diacrylate for Plastic & Metal Coatings. Sinomer. Available from: [Link]

-

Chlumsky. (2024). CHLUMICRYL® NPGDA Monomer / Neopentyl glycol diacrylate CAS 2223-82-7. Chlumsky. Available from: [Link]

-

National Institutes of Health. Polymers for Drug Delivery Systems. PMC. Available from: [Link]

-

ResearchGate. Study of polymerization kinetics and copolymerization behavior of N‐[3‐(dimethylamino)propyl]methacryamide and cationic surfmers. ResearchGate. Available from: [Link]

-

NPTEL. (2020). 66 Polymerization Kinetics | Polymers Concepts, Properties, Uses & Sustainability. NPTEL. Available from: [Link]

-

ResearchGate. Characterization of the Network Structure of PEG Diacrylate Hydrogels Formed in the Presence of N-Vinyl Pyrrolidone. ResearchGate. Available from: [Link]

-

The University of Manchester. Characterization of the Network Structure of PEG Diacrylate Hydrogels Formed in the Presence of N-Vinyl Pyrrolidone. Research Explorer. Available from: [Link]

-

Science. (2023). Precise control of synthetic hydrogel network structure via linear, independent synthesis-swelling relationships. Science. Available from: [Link]

-

Polimery. (2015). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. Available from: [Link]

-

PubMed. Propagation Kinetics of Isoprene-Glycidyl Methacrylate Copolymerizations Investigated via PLP-SEC. PubMed. Available from: [Link]

-

MDPI. (2013). Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities. MDPI. Available from: [Link]

Sources

- 1. Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development_Chemicalbook [chemicalbook.com]

- 2. CAS 1985-51-9: this compound [cymitquimica.com]

- 3. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]

- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 5. jiuanchemical.com [jiuanchemical.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. longchangchemical.com [longchangchemical.com]

- 9. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties | MDPI [mdpi.com]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Neopentyl Glycol Dimethacrylate (NPGDMA): Molecular Weight and Viscosity Determination

Abstract

Neopentyl Glycol Dimethacrylate (NPGDMA) is a difunctional monomer pivotal to the advancement of polymer science, finding extensive application as a crosslinking agent in the formulation of coatings, adhesives, and dental restorative materials.[1] The performance of NPGDMA-based polymers is intrinsically linked to the monomer's fundamental physicochemical properties, namely its molecular weight and viscosity. These parameters govern the reaction kinetics, processability, and the ultimate mechanical and thermal properties of the cured material. This guide provides a comprehensive framework for the accurate and reproducible determination of these critical quality attributes, intended for researchers, scientists, and professionals in drug development and material science. We present detailed, field-proven methodologies for molecular weight analysis via Gel Permeation Chromatography (GPC/SEC) and viscosity profiling using rotational rheometry, grounded in authoritative standards and scientific principles.

Part 1: Molecular Weight Characterization of NPGDMA

The molecular integrity and purity of the NPGDMA monomer are foundational to predicting its behavior in polymerization. While the theoretical molecular weight provides a baseline, experimental verification is crucial for quality control, ensuring the absence of oligomeric species or impurities that could adversely affect performance.

Theoretical Molecular Weight

NPGDMA, systematically named 2,2-Dimethylpropane-1,3-diyl bis(2-methylacrylate), possesses the chemical formula C₁₃H₂₀O₄. Based on atomic weights, its theoretical molecular weight is calculated to be approximately 240.30 g/mol .[1][2][3] This value serves as the primary reference point for all experimental analyses.

| Parameter | Value | Source |

| Chemical Formula | C₁₃H₂₀O₄ | [1][2][3] |

| Molecular Weight ( g/mol ) | 240.30 | [1][2][3] |

Principle of Experimental Determination: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Causality Behind Experimental Choice: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the industry-standard technique for determining the molecular weight distribution of polymers and monomers.[4][5][6] The method is chosen for its ability to separate molecules based on their hydrodynamic volume in solution. For a monomer like NPGDMA, GPC is exceptionally effective at identifying the primary monomer peak while also detecting any pre-polymerized oligomers or other higher molecular weight impurities. This provides not just an average molecular weight but a complete distribution profile, which is critical for understanding batch-to-batch consistency.

The core principle involves injecting a dilute solution of the sample into a column packed with porous gel particles. Larger molecules, unable to penetrate the pores, travel a shorter path and elute first. Smaller molecules, like the NPGDMA monomer, explore a larger volume of the pores, thus taking a longer path and eluting later. A detector, typically a refractive index (RI) detector, measures the concentration of the sample as it elutes, generating a chromatogram of concentration versus retention time.[7][8] By calibrating the system with a series of well-characterized molecular weight standards (e.g., polystyrene), a calibration curve is created that correlates retention time to molecular weight, allowing for the determination of the sample's molecular weight averages (Mn, Mw) and its polydispersity index (PDI).[4][9]

Experimental Protocol: GPC/SEC Analysis of NPGDMA

This protocol outlines a self-validating system for the analysis of NPGDMA, ensuring accuracy through systematic calibration and control checks.

1.3.1 Instrumentation & Materials:

-

GPC/SEC System: Equipped with a pump, autosampler, column oven, and a high-sensitivity Refractive Index (RI) detector.

-

GPC Columns: A set of columns suitable for low molecular weight analysis (e.g., styrene-divinylbenzene packing, with pore sizes appropriate for the 100 - 5,000 g/mol range).

-

Mobile Phase: High-purity, HPLC-grade Tetrahydrofuran (THF), stabilized.

-

Calibration Standards: Narrow polydispersity polystyrene or polymethyl methacrylate (PMMA) standards spanning a range from ~100 to ~10,000 g/mol .

-

Sample: NPGDMA, >98% purity.

-

Vials & Filters: 2 mL autosampler vials with caps, and 0.22 µm syringe filters (PTFE or other THF-compatible membrane).

1.3.2 Step-by-Step Methodology:

-

System Preparation:

-

Initiate the GPC system and purge the pump with fresh, filtered, and degassed THF to ensure a stable baseline.

-

Set the column oven temperature to a constant value (e.g., 35 °C) to ensure reproducible retention times.

-

Allow the RI detector to warm up and stabilize as per the manufacturer's instructions. Set the mobile phase flow rate to a standard value, typically 1.0 mL/min.

-

-

Calibration Curve Generation:

-

Prepare individual solutions of at least five different molecular weight standards in THF at a concentration of ~1 mg/mL.

-

Inject each standard solution into the GPC system and record the peak retention time.

-

Plot the logarithm of the peak molecular weight (log M) against the corresponding retention time. A linear fit to this data constitutes the calibration curve. The correlation coefficient (R²) should be >0.99 for a valid calibration.

-

-

Sample Preparation:

-

Accurately weigh and dissolve NPGDMA in THF to a final concentration of approximately 2 mg/mL. Ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter directly into an autosampler vial to remove any particulates that could damage the columns.

-

-

Analysis:

-

Inject the filtered NPGDMA sample solution into the GPC system.

-

Acquire the chromatogram until the solvent peaks have fully eluted.

-

-

Data Processing:

-

Integrate the peak(s) in the sample chromatogram.

-

Using the generated calibration curve, the system software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).

-

Data Interpretation & Expected Results

For a high-purity NPGDMA sample, the GPC chromatogram should exhibit a single, sharp, and symmetrical peak. The experimentally determined molecular weight should closely align with the theoretical value. A PDI value very close to 1.0 indicates a monodisperse sample, which is expected for a pure monomer.

| Parameter | Expected Value | Rationale |

| Weight-Average MW (Mw) | 235 - 245 g/mol | Corresponds to the theoretical MW of NPGDMA. |

| Polydispersity Index (PDI) | ≤ 1.05 | Indicates high purity and absence of oligomers. |

| Chromatogram Profile | Single, sharp peak | Confirms the sample is predominantly a single species. |

GPC/SEC Workflow Diagram

Caption: Workflow for NPGDMA Molecular Weight Determination by GPC/SEC.

Part 2: Viscosity Determination of NPGDMA

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for handling, formulation, and application processes such as jetting, coating, or molding.[10] For NPGDMA, a low viscosity is desirable for ease of mixing with other components and for ensuring proper wetting of substrates.[1]

Principle of Rotational Rheometry

Causality Behind Experimental Choice: Rotational rheometry is the preferred method for viscosity determination because it provides absolute viscosity values and allows for the characterization of flow behavior over a range of shear rates and temperatures.[11][12] This is superior to simpler methods (e.g., flow cups) which provide only a single-point estimate. By subjecting the sample to a controlled shear rate and measuring the resultant shear stress, the instrument can precisely calculate the dynamic viscosity (η). This technique can definitively establish whether NPGDMA behaves as a Newtonian fluid (viscosity is independent of shear rate) or exhibits non-Newtonian behavior (e.g., shear-thinning), which is crucial information for process modeling and quality control.[11]

The protocol typically utilizes a cone-and-plate or parallel-plate geometry.[10] A small, precise volume of the sample is placed between the plates. One plate rotates at a defined angular velocity, imparting a shear rate to the fluid, while the other remains stationary and measures the torque required to resist the rotation. This torque is directly related to the shear stress, and viscosity is calculated as the ratio of shear stress to shear rate.

Experimental Protocol: Viscosity Measurement of NPGDMA

This protocol is designed to be self-validating by incorporating temperature equilibrium and control checks.

2.2.1 Instrumentation & Materials:

-

Rotational Rheometer: Equipped with a Peltier or fluid-based temperature control system and appropriate measurement geometry (e.g., 40 mm cone-and-plate or parallel plate).

-

Calibration Fluid: Standard viscosity oil (Newtonian) with a known viscosity near the expected value for NPGDMA.

-

Sample: NPGDMA, >98% purity.

-

Consumables: Pipettes, cleaning solvents (e.g., isopropanol, acetone).

2.2.2 Step-by-Step Methodology:

-

System Preparation & Calibration Check:

-

Turn on the rheometer and temperature control unit. Set the desired measurement temperature (e.g., 25.0 °C ± 0.1 °C).

-

Select the appropriate measurement geometry (e.g., 40 mm, 1° cone). Perform a zero-gap procedure as per the instrument's instructions.

-

(Optional but Recommended) Verify system performance by measuring the viscosity of a standard calibration oil. The measured value should be within ±5% of the certified value.

-

-

Sample Loading:

-

Set the measurement gap (e.g., 0.1 mm for cone-and-plate).

-

Carefully dispense the required volume of NPGDMA onto the center of the lower plate.

-

Lower the upper geometry to the measurement gap, ensuring the sample spreads evenly to the edge of the geometry without over- or under-filling.

-

Trim any excess sample from the edge of the geometry using a square-tipped spatula.

-

-

Thermal Equilibration:

-

Measurement:

-

Perform a shear rate sweep. For a low-viscosity, likely Newtonian fluid like NPGDMA, a range from 10 s⁻¹ to 1000 s⁻¹ is appropriate.

-

Program the instrument to record the viscosity as a function of the applied shear rate.

-

-

Data Analysis:

-

Plot viscosity (in Pa·s or mPa·s) versus shear rate (in s⁻¹).

-

For a Newtonian fluid, the viscosity will be constant across the shear rate range. Report the average viscosity value over a stable region of the curve.

-

Data Interpretation & Expected Results

NPGDMA is expected to behave as a Newtonian fluid at room temperature. Its viscosity is relatively low, facilitating easy handling.[1]

| Parameter | Expected Value @ 20-25 °C | Source |

| Dynamic Viscosity (mPa·s or cP) | 6.5 - 8.0 | [2][14] |

| Flow Behavior | Newtonian | Viscosity is independent of shear rate. |

Rheometry Workflow Diagram

Caption: Workflow for NPGDMA Viscosity Determination by Rotational Rheometry.

Conclusion

The precise and accurate characterization of this compound's molecular weight and viscosity is non-negotiable for ensuring product quality, processability, and the performance of the final polymeric material. The methodologies detailed in this guide—Gel Permeation Chromatography for molecular weight and rotational rheometry for viscosity—represent the gold standards in the field. By adhering to these robust, self-validating protocols, researchers and developers can build a foundation of trustworthy data, enabling the rational design and consistent production of high-performance materials.

References

-

Silikas, N., & Watts, D. C. (1999). Rheology of urethane dimethacrylate and diluent formulations. Dental Materials, 15(4), 257-261. [Link]

-

ASTM International. ASTM D6474-20, Standard Test Method for Determining Molecular Weight Distribution and Molecular Weight Averages of Polyolefins by High Temperature Gel Permeation Chromatography. [Link]

-

Infinita Lab. ASTM D6474 Molecular Weight Distribution and Molecular Weight Averages of Polyolefins. [Link]

-

ASTM International. ASTM D6474-99, Standard Test Method for Determining Molecular Weight Distribution and Molecular Weight Averages of Polyolefins by High Temperature Gel Permeation Chromatography. [Link]

-

ASTM International. D6474-12(2020) Standard Test Method for Determining Molecular Weight Distribution and Molecular Weight Averages of Polyolefins by High Temperature Gel Permeation Chromatography. [Link]

-

ASTM International. ASTM D3536-91, Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by Liquid Exclusion Chromatography (Gel Permeation Chromatography-GPC). [Link]

-

LookChem. NPGDMA 1985-51-9 Neopentanediol dimethacrylate. [Link]

-

Scientific Polymer Products. This compound. [Link]

-

The University of Manchester. Rheology of urethane dimethacrylate and diluent formulations. [Link]

-

Pocket Dentistry. Rheological properties of resin composites according to variations in composition and temperature. [Link]

-

Infinita Lab. ASTM D6267-13 Test for Apparent Viscosity of Hydrocarbon Resins at Elevated Temperatures. [Link]

-

Technolife. Rheological properties of resin composites according to variations in composition and temperature. [Link]

-

Schneider, F., et al. Influence of resin matrix on the rheology, translucency, and curing potential of experimental flowable composites for bulk. [Link]

-

SINOSTAR-CHEM. NPGDA - Neopentyl Glycol Diacrylate for High Tg Coatings & Inks. [Link]

-

ResearchGate. A typical GPC result for a mixture monomer = glycidyl methacrylate (50 = 50 w = w) for thermal- and photo-polymerisation. [Link]

-

ChemQuest. ASTM Standards for Measuring Viscosity. [Link]

-

ASTM International. ASTM D2196-20, Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. [Link]

-

AZoM. ASTM Standards for Rotational Viscometry Across Materials. [Link]

-

AZoM. Using GPC/SEC for Compositional Analysis. [Link]

Sources

- 1. CAS 1985-51-9: this compound [cymitquimica.com]

- 2. This compound | 1985-51-9 [chemicalbook.com]

- 3. NPGDMA 1985-51-9 Neopentanediol dimethacrylate, CasNo.1985-51-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. img.antpedia.com [img.antpedia.com]

- 7. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]

- 8. azom.com [azom.com]

- 9. img.antpedia.com [img.antpedia.com]

- 10. 43.230.198.52 [43.230.198.52]

- 11. Rheological properties of resin composites according to variations in composition and temperature | Pocket Dentistry [pocketdentistry.com]

- 12. technolife.ind.br [technolife.ind.br]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. This compound – scipoly.com [scipoly.com]

Health and safety considerations for NPGDMA in the lab

An In-Depth Technical Guide to the Health and Safety of Neopentyl Glycol Dimethacrylate (NPGDMA) for Laboratory Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding NPGDMA in the Research Context

This compound (NPGDMA) is a difunctional monomer widely utilized by researchers and scientists in the development of advanced polymers, coatings, adhesives, and notably, in dental restorative materials.[1] Its capacity to form highly crosslinked networks imparts desirable mechanical properties such as hardness, durability, and chemical resistance to the final polymer.[1] However, the very reactivity that makes NPGDMA a valuable reagent also necessitates a thorough understanding and rigorous implementation of safety protocols within the laboratory.

This guide is designed for the professional research community—individuals who handle NPGDMA and similar methacrylate monomers. It moves beyond a simple recitation of checklist safety to provide a deeper, scientifically-grounded framework for risk assessment and management. Our objective is to explain the causality behind safety protocols, empowering researchers to not only follow procedures but to cultivate an inherently safe working environment when innovating with this versatile chemical.

Section 1: Hazard Identification and Risk Profile

A comprehensive risk assessment begins with a clear understanding of the substance's intrinsic properties and associated hazards. Mismanagement at this stage can undermine all subsequent safety efforts.

Physicochemical Properties of NPGDMA

The physical characteristics of NPGDMA influence its behavior in the lab, from storage considerations to spill response. Key data is summarized below.

| Property | Value | Source |

| CAS Number | 1985-51-9 | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₀O₄ | [1][2] |

| Molecular Weight | 240.30 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 98 - 100 °C at 7 hPa | [5] |

| Flash Point | 104 °C (219 °F) - Closed Cup | [5] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

| Stabilizer | Typically stabilized with MEHQ (Monomethyl Ether Hydroquinone) | [1][2] |

Health Hazard Profile

NPGDMA is classified as a hazardous substance under the OSHA Hazard Communication Standard.[3] The primary routes of occupational exposure are dermal contact, eye contact, and inhalation of vapors or aerosols.

-

Skin Irritation (H315): Direct contact with the skin can cause irritation.[2][6] Prolonged or repeated exposure can lead to dermatitis.

-

Serious Eye Irritation/Damage (H319/H318): NPGDMA is a serious eye irritant and can cause significant damage upon contact.[2][3][6] This is a critical risk during dispensing and handling operations where splashing can occur.

-

Respiratory Irritation (H335): Inhalation of vapors, mists, or aerosols may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[5][6]

-

Skin Sensitization (H317): Like many methacrylate esters, NPGDMA may cause an allergic skin reaction in susceptible individuals.[5][7] Once an individual is sensitized, very low future exposures can trigger an allergic response, such as a rash.[8]

Based on available data, NPGDMA is not classified as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.[5][6]

Physical and Chemical Hazards

-

Uncontrolled Polymerization: The most significant chemical hazard of NPGDMA is its potential for spontaneous and violent polymerization. This exothermic reaction can be initiated by:

-

Heat: Elevated temperatures drastically reduce shelf life and can trigger polymerization.[9]

-

Light: UV light can initiate the polymerization process.[5][10]

-

Contamination: Contact with strong oxidizing agents, peroxides, or other initiators can cause a hazardous reaction.[3][10]

-

Inhibitor Depletion: NPGDMA is shipped with an inhibitor (e.g., MEHQ) that prevents polymerization. This inhibitor requires the presence of dissolved oxygen to function effectively.[9] Storing under an inert atmosphere will render the inhibitor useless and create a dangerous situation.

-

An uncontrolled polymerization in a sealed container can generate intense heat and pressure, leading to a risk of violent rupture and explosion.[9]

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the last line of defense. A truly safe lab prioritizes eliminating or minimizing the hazard at its source. This principle is known as the Hierarchy of Controls.

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

-

Elimination/Substitution: While NPGDMA may be essential for specific experimental outcomes, researchers should periodically review literature for less hazardous alternatives that could achieve the same scientific goals.

-

Engineering Controls: This is the most critical physical barrier. All work involving NPGDMA must be performed in a well-ventilated area.[2] A certified chemical fume hood is the primary engineering control to prevent inhalation of vapors and contain potential splashes.[2]

-

Administrative Controls: These are the standard operating procedures that dictate safe behavior. This includes mandatory safety training, clear labeling of all containers, restricting access to handling areas, and maintaining a clean and organized workspace.

-

Personal Protective Equipment (PPE): PPE is mandatory and non-negotiable, even with engineering controls in place. It is designed to protect from residual risk and in the event of an accident.

Section 3: Mandatory Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Transporting/Moving Closed Containers | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not normally required |

| Weighing/Dispensing Neat Liquid | Chemical safety goggles. Face shield recommended.[2][3] | Chemical-resistant gloves (e.g., Butyl rubber, Viton). Double-gloving may be appropriate. | Chemical-resistant apron over a lab coat.[6] | Required if not performed in a certified fume hood. A NIOSH-approved respirator with organic vapor cartridges.[2][3] |

| Handling Dilute Solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not normally required if ventilation is adequate |

Causality Behind PPE Choices:

-

Goggles over Safety Glasses: When handling the neat liquid, the risk of a significant splash is higher. Goggles provide a seal around the eyes, offering superior protection against liquid entering from the sides, top, or bottom.[11]

-

Glove Selection: Standard nitrile gloves may offer sufficient protection for short-term contact with dilute solutions, but they can be degraded by prolonged exposure to concentrated methacrylates. Heavier-duty gloves like butyl rubber provide better resistance for extended handling or in spill situations. Always inspect gloves before use.[6]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is the foundation of a trustworthy and safe experimental workflow.

Safe Handling and Dispensing Protocol

-

Preparation:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Ensure a chemical spill kit rated for flammable/combustible liquids is immediately accessible.

-

Don all required PPE as specified in the table above.

-

Prepare and label all receiving vessels before handling NPGDMA.

-

-

Execution:

-

Perform all transfers and dispensing of NPGDMA well within the chemical fume hood.

-

Ground metal containers when transferring large volumes to prevent static discharge.

-

Dispense the liquid slowly and carefully to avoid splashing and aerosol generation.

-

Securely cap the primary NPGDMA container immediately after dispensing.

-

-

Post-Handling:

-

Thoroughly clean the work surface with an appropriate solvent and decontaminating solution.

-

Properly dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

-

Remove PPE carefully, avoiding contact between contaminated outer surfaces and skin. Wash hands and face thoroughly with soap and water after handling.[2][6]

-

Storage Protocol

-

Location: Store NPGDMA in a cool, dry, well-ventilated area designated for chemical storage.[6]

-

Conditions: Keep the container tightly closed to prevent vapor release.[6] Protect from direct sunlight, heat sources, and freezing.[3][5]

-

Inhibitor Maintenance: Remember that the stabilizer requires oxygen. NEVER store NPGDMA under an inert atmosphere (e.g., nitrogen, argon).[9]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, peroxides, and other polymerization initiators.[3]

Section 5: Emergency Response Procedures

Preparedness is paramount. All laboratory personnel must be trained on these procedures before handling NPGDMA.

Caption: Workflow for responding to a chemical incident involving NPGDMA.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3][6]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2][3] If skin irritation or a rash occurs, get medical advice.[2][3]

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6] If experiencing respiratory symptoms or feeling unwell, call a poison center or doctor.[6]

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Get medical advice if you feel unwell.[2]

Spill Response Protocol

-

Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Contain: Prevent the spill from spreading by using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not let the product enter drains.[6]

-

Collect: Carefully scoop the absorbed material into a suitable, sealable container labeled as "Hazardous Waste: NPGDMA".

-

Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.

-

Dispose: Manage the sealed waste container according to institutional and local hazardous waste regulations.

Section 6: Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Waste Characterization

All materials contaminated with NPGDMA must be treated as hazardous chemical waste. This includes:

-

Unused or expired NPGDMA.

-

Spill cleanup materials.

-

Contaminated solid waste (e.g., pipette tips, gloves, wipes, bench paper).[12]

-

Aqueous waste and rinse solutions from cleaning contaminated glassware. The first rinse of a container is always considered hazardous waste.[12]

Disposal Protocol

-

Segregation: Collect NPGDMA waste in a dedicated, properly labeled, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

-

Pickup: Arrange for disposal through your institution's EHS department. Disposal must comply with all applicable regional, national, and local laws and regulations.[3]

Conclusion

This compound is a powerful tool in the polymer scientist's arsenal. Harnessing its benefits requires a commitment to safety that is proactive, informed, and rigorous. By understanding the specific hazards of NPGDMA and implementing the engineering controls, administrative procedures, and personal protective measures detailed in this guide, researchers can confidently and safely advance their work while protecting themselves, their colleagues, and the environment.

References

-

Scientific Polymer Products, Inc. Safety Data Sheet: this compound.[Link]

-

PubMed. Permitted daily exposure limits for noteworthy N-nitrosamines.[Link]

-

PhRMA. Safe drug disposal: National Prescription Drug Take Back Days and other year-round opportunities.[Link]

-

U.S. EPA. Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA).[Link]

-

PMC - NIH. Exploring structure/property relationships to health and environmental hazards of polymeric polyisocyanate prepolymer substances-3. Aquatic exposure and hazard of aliphatic diisocyanate-based prepolymers.[Link]

-

U.S. EPA. Methyl Methacrylate.[Link]

-

U.S. EPA. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.[Link]

-

Methacrylate Producers Association, Inc. Methacrylate Esters – Safe Handling Manual.[Link]

-

YouTube. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?[Link]

-

CDC. NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate.[Link]

-

Methacrylate Producers Association, Inc. METHACRYLIC ACID SAFE HANDLING MANUAL.[Link]

-

NJ.gov. HAZARD SUMMARY: METHYL METHACRYLATE.[Link]

-

NIH. The NIH Drain Discharge Guide.[Link]

Sources

- 1. CAS 1985-51-9: this compound [cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. NPGDMA (1985-51-9) at Nordmann - nordmann.global [nordmann.global]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scipoly.com [scipoly.com]

- 7. arkema.com [arkema.com]

- 8. nj.gov [nj.gov]

- 9. petrochemistry.eu [petrochemistry.eu]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate [cdc.gov]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Neopentyl Glycol Dimethacrylate in Organic Solvents

Introduction: The Critical Role of Solubility in Advanced Formulations

Neopentyl glycol dimethacrylate (NPGDMA), a difunctional monomer, is a cornerstone in the formulation of a myriad of high-performance polymers, from dental resins and adhesives to coatings and photopolymers. Its molecular structure, characterized by two methacrylate groups and a compact neopentyl core, imparts exceptional thermal stability, chemical resistance, and mechanical strength to the resulting polymer networks.[1] However, the successful incorporation and polymerization of NPGDMA are fundamentally governed by its interactions at the molecular level with the surrounding solvent medium. A thorough understanding of its solubility characteristics in various organic solvents is, therefore, not merely an academic exercise but a critical prerequisite for predictable and reproducible formulation development, optimization, and manufacturing.

This in-depth technical guide provides a comprehensive exploration of the solubility of this compound. Moving beyond simple empirical observations, we will delve into the underlying physicochemical principles that dictate its behavior in different solvent classes. This document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently select appropriate solvent systems and troubleshoot solubility-related challenges in their work.

Theoretical Framework: Decoding the Molecular Interactions Governing Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play. For this compound, a moderately polar molecule, its interaction with a solvent is a nuanced interplay of dispersion forces, dipole-dipole interactions, and the potential for hydrogen bonding.

NPGDMA's molecular structure features two ester groups, which are polar and can act as hydrogen bond acceptors. The central neopentyl group, a bulky and nonpolar aliphatic moiety, contributes to van der Waals interactions. The overall solubility of NPGDMA in a particular organic solvent is, therefore, a function of the balance of these forces between the solute and solvent molecules.

A powerful predictive tool for assessing solubility is the use of Hansen Solubility Parameters (HSP) . These parameters deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from atomic-level forces.

-

δP (Polar): Stemming from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Logical Relationship of Solubility Principles

Sources

Introduction: Unveiling Oleoylethanolamide (OEA)

An In-depth Technical Guide to N-Oleoylethanolamide (OEA): A Key Endogenous Regulator of Metabolism and Satiety

For Researchers, Scientists, and Drug Development Professionals

N-Oleoylethanolamide (OEA) is an endogenous, bioactive lipid mediator produced primarily in the small intestine from oleic acid, a common monounsaturated fatty acid.[1][2][3][4] Structurally similar to the endocannabinoid anandamide, OEA's biological activities are distinct and do not involve the cannabinoid pathway.[1][4][5] Instead, it has emerged as a critical signaling molecule in the regulation of appetite, body weight, and lipid metabolism.[5][6][7] Synthesized in response to dietary fat intake, OEA acts as a peripheral satiety signal, communicating feelings of fullness to the brain and influencing meal patterns.[4] Its multifaceted role in energy homeostasis, inflammation, and metabolic health has positioned OEA as a compelling therapeutic target for obesity, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.[2][3][8]

Core Mechanism of Action: A Multi-Receptor Signaling Cascade

OEA exerts its physiological effects by engaging with several key molecular targets. Its primary and most well-characterized mechanism involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][5][6][7][9][10]

PPAR-α Activation: The Central Hub of OEA's Metabolic Effects

OEA is a high-affinity endogenous agonist of PPAR-α, a ligand-activated transcription factor that is a master regulator of lipid metabolism.[5][6][7][9] The binding of OEA to PPAR-α in the intestine, liver, and adipose tissue initiates a cascade of genomic events that collectively promote metabolic health.[2][3]

Key Downstream Effects of OEA-Mediated PPAR-α Activation:

-

Enhanced Fatty Acid Oxidation: Activation of PPAR-α upregulates the expression of genes involved in the transport and breakdown (β-oxidation) of fatty acids, promoting the use of fat for energy.[2][3][11]

-

Regulation of Lipolysis: OEA stimulates the breakdown of stored fats in adipose tissue.[1][2][3]

-

Appetite Regulation: Intestinal PPAR-α activation is crucial for OEA's satiety-inducing effects. This signal is relayed to the brain via the vagus nerve, contributing to the cessation of feeding.[4][11][12][13]

-

Anti-inflammatory Action: PPAR-α activation suppresses the expression of pro-inflammatory cytokines like IL-6 and reduces the activity of inflammatory pathways, such as those involving NF-κB.[14][15]

The critical role of PPAR-α is underscored by studies in PPAR-α deficient mice, where the anorexic and weight-reducing effects of OEA administration are completely abolished.[5][16]

Modulation of Other Key Signaling Pathways

Beyond PPAR-α, OEA's biological activity is mediated by other important cellular targets:

-

Transient Receptor Potential Vanilloid type 1 (TRPV1): OEA interacts with TRPV1, the capsaicin receptor, which is involved in stimulating vagal nerve afferents in the gut.[11][12] This interaction is another pathway through which OEA can signal satiety to the brain.

-

GPR119: OEA has been shown to bind to GPR119, an orphan G protein-coupled receptor expressed in the pancreas and gastrointestinal tract, suggesting a potential role in glucose homeostasis and hormone secretion.[1][14]

-

LKB1/AMPK Pathway: In the context of glucose metabolism, OEA has been found to enhance hepatic glycogen synthesis and inhibit gluconeogenesis through the LKB1/AMPK signaling pathway, an effect that appears to be independent of PPAR-α.[17]

The following diagram illustrates the primary signaling pathways activated by OEA.

Caption: Experimental workflow for assessing OEA-induced satiety.

Application 2: Elucidating Effects on Lipid Metabolism and NAFLD

OEA's activation of PPAR-α makes it an ideal compound for studying the reversal of metabolic dysregulation, such as hyperlipidemia and hepatic steatosis (fatty liver). [8][9] Experimental Protocol: Gene Expression Analysis in Liver Tissue

-

Animal Model & Treatment: Use a diet-induced obesity model (e.g., mice on a 60% high-fat diet for 7-12 weeks). [16]Treat a cohort of these mice with OEA (5 mg/kg, i.p., daily) for a subchronic period (e.g., 2-4 weeks). [16]Include vehicle-treated obese and chow-fed lean control groups.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver tissue. Immediately freeze samples in liquid nitrogen or store in an RNA stabilization solution. [16]3. RNA Isolation: Extract total RNA from the liver tissue using a standard Trizol-based method or a commercial kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

Select target genes regulated by PPAR-α involved in fatty acid oxidation (e.g., Cpt1a, Acox1) and lipogenesis (e.g., Srebf1, Fasn).

-

Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Perform qPCR using SYBR Green or TaqMan probe-based chemistry.

-

-

Data Analysis: Calculate the relative gene expression changes (fold change) in the OEA-treated group compared to the vehicle-treated obese group using the ΔΔCt method.

Expected Outcome: OEA treatment is expected to significantly upregulate genes involved in fatty acid oxidation and downregulate genes involved in lipogenesis in the liver of obese mice, demonstrating its therapeutic potential for NAFLD at a molecular level.

| Target Gene | Function | Expected Change with OEA |

| Cpt1a | Carnitine Palmitoyltransferase 1A | Upregulation |

| Acox1 | Acyl-CoA Oxidase 1 | Upregulation |

| Srebf1 | Sterol Regulatory Element-Binding Protein 1 | Downregulation |

| Fasn | Fatty Acid Synthase | Downregulation |

Synthesis and Physicochemical Properties

For research purposes, OEA can be synthesized chemically or enzymatically.

-

Chemical Synthesis: A common method involves the acylation of ethanolamine with oleoyl chloride. This is typically achieved by first reacting oleic acid with an agent like oxalyl chloride or thionyl chloride to form the highly reactive oleoyl chloride, which is then reacted with ethanolamine in the presence of an organic base like triethylamine. [18]* Enzymatic Synthesis: Biocatalytic methods using lipases offer a more specific and environmentally friendly alternative, catalyzing the direct amidation of oleic acid and ethanolamine. [19][20] Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 111-58-0 | [20][21] |

| Molecular Formula | C₂₀H₃₉NO₂ | [20] |

| Molecular Weight | 325.5 g/mol | N/A |

| Appearance | White, crystalline powder | [20] |

| Melting Point | 84-85 °C | [20] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, chloroform) | [20] |

Conclusion and Future Directions

N-Oleoylethanolamide is a pivotal endogenous lipid that serves as a key integrator of nutritional status and metabolic control. Its well-defined mechanism of action through PPAR-α and other signaling pathways provides a robust framework for its investigation and therapeutic development. For researchers in obesity, diabetes, and metabolic disease, OEA offers a powerful tool to probe the intricate connections between gut signaling, lipid metabolism, and energy homeostasis. Future research will likely focus on optimizing the delivery and bioavailability of OEA-based compounds, further exploring its PPAR-α-independent effects, and translating the wealth of preclinical findings into effective clinical strategies for managing metabolic disorders.

References

- LookChem. (n.d.). Cas 1985-51-9, Neopentanediol dimethacrylate.